Cas no 7570-08-3 (4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-2,5-dimethyl-)

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-2,5-dimethyl- structure
7570-08-3 structure
Product Name:4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-2,5-dimethyl-
CAS No:7570-08-3
MF:C12H16
MW:160.255443572998
CID:539117
PubChem ID:3437714
Update Time:2025-04-19

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-2,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-2,5-dimethyl-
    • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4.9-dimethyl
    • Methylcyclopentadiene dimer
    • 7570-08-3
    • Bis(methylcyclopentadiene); Dimethyldicyclopentadiene
    • DSSTox_GSID_27902
    • NS00005145
    • FT-0628869
    • DTXSID40274243
    • DSSTox_CID_7902
    • 4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
    • AKOS026675478
    • methyl cyclopentadiene dimer
    • CHEMBL1896391
    • E80411
    • DSSTox_RID_78607
    • NCGC00164053-01
    • CAS-26472-00-4
    • NCGC00257508-01
    • Methylcyclopentadiene dimer, mixed isomers
    • 4,9-dimethyltricyclo[5.2.1.0^{2,6}]deca-3,8-diene
    • NCGC00164053-02
    • 2,5-Dimethyldicyclopentadiene
    • Tox21_303496
    • NCGC00259407-01
    • METHYLCYCLOPENTADIENEDIMER
    • PS-4167
    • Tox21_201858
    • Inchi: 1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3
    • InChI Key: IYQYZZHQSZMZIG-UHFFFAOYSA-N
    • SMILES: C12CC(C)=CC1C1C(C)=CC2C1

Computed Properties

  • Exact Mass: 160.12528
  • Monoisotopic Mass: 160.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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